N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-phenylpropanamide
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-phenylpropanamide is a benzimidazole derivative featuring a methoxymethyl substituent at the 2-position of the benzimidazole core and a 3-phenylpropanamide side chain at the 5-position. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The methoxymethyl group may enhance solubility compared to bulkier substituents, while the phenylpropanamide moiety could influence lipophilicity and binding affinity. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement , though direct evidence of its application here is lacking.
Properties
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-12-17-20-15-9-8-14(11-16(15)21-17)19-18(22)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSDIXKZTCIHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-phenylpropanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation of the benzimidazole nitrogen using methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the Phenylpropanamide Moiety: The phenylpropanamide moiety can be attached through an amide coupling reaction using a suitable carboxylic acid derivative and an amine coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of benzimidazole derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of benzimidazole derivatives with reduced carbonyl groups to alcohols.
Substitution: Formation of benzimidazole derivatives with substituted alkyl or aryl groups.
Scientific Research Applications
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs are compared below (Table 1), highlighting substituent differences and their implications:
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Observations:
- Methoxymethyl vs. Cyclopentyl/Phenyl : The methoxymethyl group in the target compound likely improves aqueous solubility compared to the hydrophobic cyclopentyl (L929-1167) or phenyl substituents. This could enhance bioavailability in therapeutic applications .
- Hydroxyureido vs. Propanamide : The hydroxyureido side chain in Compound 5 () is associated with antioxidant activity, as evidenced by DPPH radical scavenging assays . The target compound’s phenylpropanamide chain may prioritize different biological interactions.
- Thiazole vs. Methoxymethyl : The thiazole ring in Bovicam () is electron-rich and may facilitate hydrogen bonding or π-stacking in biological targets, contrasting with the ether-linked methoxymethyl group’s flexibility .
Physicochemical Properties
While direct data on the target compound’s properties are unavailable, inferences can be made:
- logP : The methoxymethyl group may lower logP compared to L929-1167’s cyclopentyl group, reducing lipophilicity.
- Solubility : Methoxymethyl’s polar ether linkage could improve solubility in polar solvents relative to benzhydryl (Compound 5) or thiazole (Bovicam) derivatives.
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H19N3O2
- CAS Number : 1232801-75-0
The biological activity of this compound is largely attributed to its benzimidazole core, which has been associated with various pharmacological effects, including:
- Antiproliferative Activity : The benzimidazole derivatives have shown promising results against various cancer cell lines. They often act by inhibiting key cellular pathways involved in proliferation and survival.
- Antibacterial Properties : Compounds with similar structures have demonstrated selective antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 3.1 | Inhibition of cell proliferation |
| HCT116 | 3.7 | Induction of apoptosis |
| HEK 293 | 5.3 | Cell cycle arrest |
The compound exhibited significant antiproliferative activity in vitro, particularly against the MCF-7 breast cancer cell line, indicating its potential for targeted cancer therapy .
Antibacterial Activity
In addition to its anticancer properties, this compound also shows antibacterial effects:
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 16 | Bactericidal |
| Escherichia coli | 32 | Bacteriostatic |
These findings suggest that the compound may serve as a dual-action agent, useful in treating infections alongside its anticancer effects .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of benzimidazole derivatives, including this compound:
- Study on Antiproliferative Effects : A study published in the MDPI journal reported that the compound showed low micromolar IC50 values against various cancer cell lines, supporting its potential as an effective anticancer agent .
- Antibacterial Screening : Research highlighted the compound's effectiveness against specific bacterial strains, demonstrating a selective mechanism that could minimize resistance development .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzimidazole derivatives have revealed that modifications to the methoxy and phenyl groups significantly influence their biological activity, suggesting avenues for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
